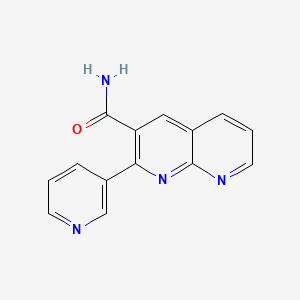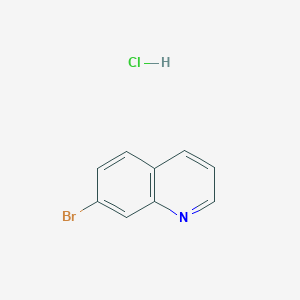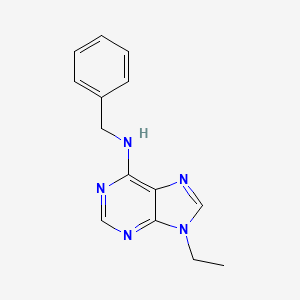
N-Benzyl-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-9-ethyl-9H-purin-6-amine: is a chemical compound with the molecular formula C12H11N5. It belongs to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-9-ethyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with benzylamine under specific conditions. One common method includes dissolving the reactants in an appropriate solvent, such as dichloromethane or ethanol, and heating the mixture to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated through filtration .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of N-Benzyl-9-ethyl-9H-purin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-9-ethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Benzyl-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
N-Benzyl-9H-purin-6-amine: A closely related compound with similar structural features but without the ethyl group.
6-Benzylaminopurine: Another similar compound used as a plant growth regulator.
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: A derivative with a tetrahydropyran group instead of the ethyl group.
Uniqueness: N-Benzyl-9-ethyl-9H-purin-6-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
25870-60-4 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-benzyl-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-2-19-10-18-12-13(16-9-17-14(12)19)15-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,15,16,17) |
InChI Key |
ZPTVSARNOSKLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)
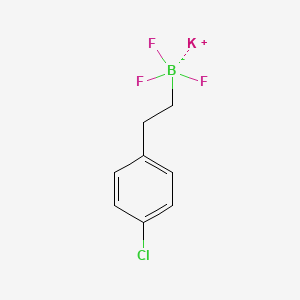
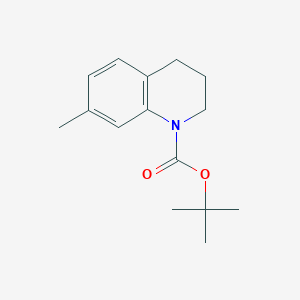
![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)
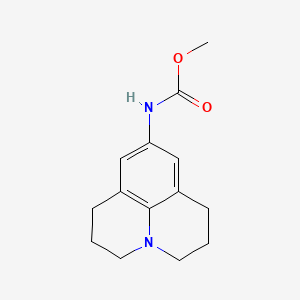



![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)
